4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate
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Overview
Description
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group, a methoxyphenyl group, and a chlorobenzoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with 2-methoxybenzaldehyde under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
- 2,4-Dihydroxydiphenylmethane
Uniqueness
Compared to similar compounds, 4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate is unique due to its specific structural features, such as the presence of both hydrazinylidene and chlorobenzoate groups
Properties
Molecular Formula |
C22H17ClN2O5 |
---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H17ClN2O5/c1-29-20-12-14(13-24-25-21(27)17-4-2-3-5-18(17)26)6-11-19(20)30-22(28)15-7-9-16(23)10-8-15/h2-13,26H,1H3,(H,25,27)/b24-13+ |
InChI Key |
XQKFHMXXFRHBHU-ZMOGYAJESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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